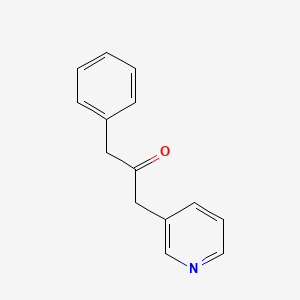

1-Phenyl-3-(pyridin-3-yl)propan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenyl-3-(pyridin-3-yl)propan-2-one, also known as 3'-Chloro-α-PVP or α-PVP, is a synthetic cathinone that belongs to the class of pyrrolidinophenone derivatives. It is a designer drug that has become popular among drug users due to its stimulant effects.

Applications De Recherche Scientifique

Metal-Free Reduction Agent : 1-Phenyl-3-(pyridin-3-yl)propan-2-one derivatives act as hydrogen donors in the metal-free reduction of nitro aromatic compounds, facilitating the formation of β-amino esters through a domino process involving reduction and conjugate addition steps. The pyridine nucleus plays a crucial role in enabling this thermal reactivity of carbinols (Giomi, Alfini, & Brandi, 2011).

Antimicrobial Activity : Schiff bases of chitosan synthesized using derivatives like 1-Phenyl-3-(pyridin-3-yl)propan-2-one have shown promise in antimicrobial applications. Their effectiveness varies depending on the Schiff base moiety, and they have demonstrated activity against a range of bacteria and fungi, with no cytotoxic activity observed (Hamed et al., 2020).

Antifungal and Antibacterial Properties : Compounds with a core structure similar to 3-Phenyl-chroman-4-one, a derivative of 1-Phenyl-3-(pyridin-3-yl)propan-2-one, possess antifungal and antibacterial properties. These properties have been substantiated by crystallographic analysis (Thinagar et al., 2000).

α1 Receptor Antagonist : Derivatives of 1-Phenyl-3-(pyridin-3-yl)propan-2-one, such as 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol, have shown α1 receptor antagonistic activity. These derivatives are synthesized through a two-step process and offer potent activity in this domain (Hon, 2013).

Optical Properties in Polymorphs : The compound Z-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, derived from 1-Phenyl-3-(pyridin-3-yl)propan-2-one, demonstrates significant properties in molecular structure and optical characteristics in its polymorphic forms. These properties are crucial in understanding emission characteristics (Percino et al., 2014).

Low-Cost Emitter Material : The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives from phenyl(pyridin-2-yl)methanone, a related compound, offers a way to create luminescent, low-cost materials with significant Stokes' shifts. This application is pivotal in the development of cost-effective luminescent materials (Volpi et al., 2017).

Novel Pyridin-4-ones Synthesis : 1-(phenylsulfinyl)propan-2-one, related to 1-Phenyl-3-(pyridin-3-yl)propan-2-one, has been used in the synthesis of new 2,6-diaryl-2,3-dihydro-1H-pyridin-4-ones, demonstrating potential in synthesizing novel compounds through a double Mannich reaction–elimination tandem sequence (Devi & Perumal, 2007).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound .

Result of Action

Related compounds have been shown to have a variety of effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

1-phenyl-3-pyridin-3-ylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-14(9-12-5-2-1-3-6-12)10-13-7-4-8-15-11-13/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOARNLGXQCFTFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)

![2-(naphthalen-1-yl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2997035.png)

![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)

![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)

![2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate](/img/structure/B2997053.png)